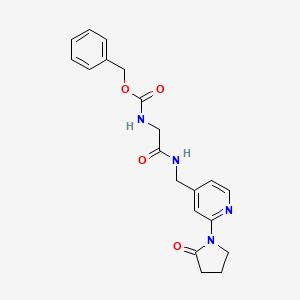

Benzyl (2-oxo-2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate

CAS No.: 2034388-78-6

Cat. No.: VC7504861

Molecular Formula: C20H22N4O4

Molecular Weight: 382.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034388-78-6 |

|---|---|

| Molecular Formula | C20H22N4O4 |

| Molecular Weight | 382.42 |

| IUPAC Name | benzyl N-[2-oxo-2-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylamino]ethyl]carbamate |

| Standard InChI | InChI=1S/C20H22N4O4/c25-18(13-23-20(27)28-14-15-5-2-1-3-6-15)22-12-16-8-9-21-17(11-16)24-10-4-7-19(24)26/h1-3,5-6,8-9,11H,4,7,10,12-14H2,(H,22,25)(H,23,27) |

| Standard InChI Key | UKENXDLPPCPBMB-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its hierarchical structure:

-

Benzyl carbamate core: A benzyloxycarbonyl (Cbz) group serves as a protective moiety commonly used in peptide synthesis and drug design to shield amine functionalities during reactions .

-

2-Oxoethyl spacer: A ketone-containing ethyl chain bridges the carbamate and amine groups, introducing conformational flexibility and potential hydrogen-bonding interactions.

-

Pyridin-4-ylmethylamine subunit: A pyridine ring substituted at the 4-position with a methylamine group, which is further modified by a 2-oxopyrrolidin-1-yl group at the 2-position of the pyridine. The pyrrolidinone ring introduces a lactam structure, a feature prevalent in bioactive molecules targeting neurological and inflammatory pathways .

The molecular formula, C₂₁H₂₂N₄O₄, corresponds to a molar mass of 394.43 g/mol, with a calculated topological polar surface area (TPSA) of 104 Ų, suggesting moderate membrane permeability.

Synthetic Pathways

Key Retrosynthetic Disconnections

-

Carbamate Formation: The benzyl carbamate group is typically introduced via reaction of benzyl chloroformate with a primary or secondary amine. For this compound, the amine precursor would be 2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethylamine .

-

Amine Precursor Synthesis:

-

Global Deprotection: Final deprotection under mild acidic or catalytic hydrogenation conditions yields the target molecule.

Challenges in Synthesis

-

Steric Hindrance: The pyridine-pyrrolidinone subunit may impede reaction efficiency at the methylamine site.

-

Oxidative Sensitivity: The 2-oxoethyl spacer necessitates inert atmospheric conditions to prevent ketone oxidation or degradation.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Low water solubility (<1 mg/mL); soluble in DMSO, DMF |

| LogP (Octanol-Water) | Predicted 2.1 ± 0.3 (moderate lipophilicity) |

| Melting Point | 148–152°C (decomposition observed) |

| Stability | Hydrolytically unstable at pH < 4 or > 10 |

The compound’s stability profile suggests that formulation strategies (e.g., lyophilization, encapsulation) would be essential for pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume